molecular formula C7H8BrNO2 B3232765 3-Bromo-5-(methoxymethoxy)pyridine CAS No. 1346556-39-5

3-Bromo-5-(methoxymethoxy)pyridine

Cat. No. B3232765
M. Wt: 218.05 g/mol
InChI Key: FHCKGEVQIVVNSE-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethoxy)pyridine is a chemical compound with the CAS Number: 1346556-39-5 . It has a molecular weight of 218.05 and its IUPAC name is 3-bromo-5-(methoxymethoxy)pyridine . It is stored at a temperature of 2-8°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methoxymethoxy)pyridine is 1S/C7H8BrNO2/c1-10-5-11-7-2-6 (8)3-9-4-7/h2-4H,5H2,1H3 . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

3-Bromo-5-(methoxymethoxy)pyridine is a liquid at room temperature . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

Bromo-substituted pyridines are crucial intermediates in organic synthesis, offering pathways to complex molecules through selective functionalization and coupling reactions. For example, the synthesis of acyclic pyridine C-nucleosides involved bromo-substituted pyridines as key intermediates, showcasing their utility in nucleoside analog synthesis. These compounds were evaluated against tumor-cell lines and various viruses, although no marked biological activity was found (Hemel et al., 1994).

Additionally, the application of selective palladium-mediated functionalization of pyridine derivatives in the total synthesis of natural alkaloids such as variolin B highlights the significance of bromo-substituted pyridines in medicinal chemistry and drug synthesis (Baeza et al., 2010).

Material Science and Photophysical Properties

In material science, bromo-substituted pyridines are used to synthesize novel materials with unique photophysical properties. For instance, zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents, synthesized using bromo-substituted pyridines, were investigated for their spectroscopic, photophysical, and photochemical properties, showing potential for photocatalytic applications (Öncül et al., 2021).

Molecular Modeling and Biological Activity

Bromo-substituted pyridines also play a role in molecular modeling and the evaluation of biological activities. For example, novel pyridine-based derivatives were synthesized via Suzuki cross-coupling reactions, and their structures were explored using density functional theory (DFT) studies. These compounds were assessed for anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some showing promising results (Ahmad et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.

properties

IUPAC Name

3-bromo-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKGEVQIVVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methoxymethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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